molecular formula C10H20Cl2N4O B1442618 3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride CAS No. 1332528-91-2

3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride

Cat. No. B1442618
M. Wt: 283.2 g/mol
InChI Key: HPBFQIQZNKPUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of piperidine, which is a six-membered ring containing nitrogen . It also contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms . The compound has a methoxyethyl group attached to the triazole ring .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a 1,2,4-triazole ring, and a methoxyethyl group . The exact arrangement of these groups in the molecule would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Properties : Compounds including 1,2,4-triazole derivatives have shown promising antimicrobial activities. For example, a study by Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and tested them for antimicrobial activities, finding some to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Molecular Docking Studies

  • Potential Anti-Cancer Activity : A study by Karayel (2021) conducted molecular docking studies on benzimidazole derivatives bearing 1,2,4-triazole, exploring their potential as EGFR inhibitors in cancer treatment. The study highlights the anti-cancer properties and molecular stabilities of these compounds (Karayel, 2021).

Antagonist Activity

  • 5-HT2 Antagonist Activity : Watanabe et al. (1992) investigated bicyclic 1,2,4-triazol-3(2H)-one derivatives, finding that some compounds exhibited potent 5-HT2 antagonist activity, suggesting their potential use in neurological or psychiatric conditions (Watanabe et al., 1992).

Antimicrobial and Antitubercular Agents

  • Antibacterial, Antifungal, and Antitubercular Potentials : Rishikesan et al. (2021) synthesized novel analogues based on 1,2,4-triazole core and tested them for antibacterial, antifungal, and antitubercular activities. Some derivatives showed significant activity against Mycobacterium tuberculosis (Rishikesan et al., 2021).

Enzyme Inhibitory Activities

  • Enzyme Inhibition : A study by Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds, evaluating their potential against various enzymes. They discovered that compound 8g demonstrated good activity against carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase (Virk et al., 2018).

properties

IUPAC Name

3-[5-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl]piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O.2ClH/c1-15-6-4-9-12-10(14-13-9)8-3-2-5-11-7-8;;/h8,11H,2-7H2,1H3,(H,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBFQIQZNKPUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC(=NN1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride
Reactant of Route 2
3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride
Reactant of Route 3
3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride
Reactant of Route 5
3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride
Reactant of Route 6
3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride

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